6-Chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide
Overview
Description
6-Chloro-N’-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide is a compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties .
Preparation Methods
The synthesis of 6-Chloro-N’-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide typically involves multicomponent reactions, condensation reactions, and oxidative coupling . One efficient method involves a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This catalyst-free approach is highlighted by its operational simplicity, clean reaction profile, and the use of environmentally benign solvents .
Chemical Reactions Analysis
6-Chloro-N’-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
6-Chloro-N’-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in organic synthesis and pharmaceutical chemistry.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-N’-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophilic activator of carbonyl and imine groups, facilitating various chemical transformations . Additionally, it may interact with biological receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
6-Chloro-N’-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: A well-known sedative and hypnotic agent.
Alpidem: An anxiolytic drug.
Olprinone: A cardiotonic agent.
These compounds share a similar imidazo[1,2-a]pyridine core structure but differ in their substitution patterns and pharmacological activities . The unique combination of chloro and carbohydrazide groups in 6-Chloro-N’-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
6-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]imidazo[1,2-a]pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O/c16-11-5-6-14-19-13(9-21(14)8-11)15(22)20-18-7-10-3-1-2-4-12(10)17/h1-9H,(H,20,22)/b18-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUQQTQVDSDFJI-CNHKJKLMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CN3C=C(C=CC3=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CN3C=C(C=CC3=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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